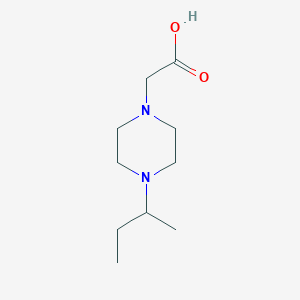

(4-sec-Butyl-piperazin-1-yl)-acetic acid

Description

The Pervasive Role of Piperazine (B1678402) Scaffolds in Pharmaceutical Agent Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. uni.lunih.gov This designation stems from its frequent appearance in a diverse range of approved drugs and biologically active compounds. uni.lunih.gov The versatility of the piperazine moiety allows it to be a key component in drugs with a wide spectrum of pharmacological activities, including anticancer, antidepressant, antiviral, and antipsychotic properties. mdpi.comnih.gov

The utility of the piperazine scaffold can be attributed to several key characteristics. Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's properties. nih.gov This structural flexibility enables chemists to modulate factors such as solubility, basicity, and conformational preferences, all of which are critical for optimizing a drug's pharmacokinetic and pharmacodynamic profile. uni.lu Furthermore, the piperazine ring can improve a compound's water solubility and bioavailability, which are essential for effective drug delivery in the body. nih.govwww.gov.uk The ability of the nitrogen atoms to form hydrogen bonds also contributes to enhanced target affinity and specificity. www.gov.uk

Significance of Carboxylic Acid Moieties in Bioactive Molecule Design

The carboxylic acid group (-COOH) is another fundamental functional group in drug design, present in over 450 marketed drugs. researchgate.net Its importance lies in its ability to engage in various interactions with biological targets, such as enzymes and receptors. nih.gov The acidic nature of the carboxyl group allows it to exist in an ionized state at physiological pH, which can significantly enhance a molecule's water solubility. researchgate.net

This functional group is a key determinant in drug-target interactions due to its capacity to form strong electrostatic interactions and hydrogen bonds. nih.gov However, the presence of a carboxylic acid can also present challenges, such as metabolic instability and limited ability to cross biological membranes. nih.govbldpharm.com Despite these potential drawbacks, the carboxylic acid moiety remains a vital tool for medicinal chemists, often serving as a crucial part of a molecule's pharmacophore—the essential features for its biological activity. nih.gov

Contextualizing (4-sec-Butyl-piperazin-1-yl)-acetic Acid as a Research Target in Drug Discovery

The compound this compound, with the chemical formula C10H20N2O2, represents a logical convergence of the beneficial properties of both the piperazine scaffold and the carboxylic acid moiety. cymitquimica.com While specific research findings on this exact molecule are not extensively published, its structure suggests a clear rationale for its synthesis and potential investigation as a research target. The combination of the basic piperazine ring and the acidic carboxylic acid group creates a zwitterionic character at physiological pH, which can influence its solubility and transport properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H20N2O2 | cymitquimica.com |

| Molecular Weight | 200.28 g/mol | researchgate.net |

| CAS Number | 722491-34-1 | nih.gov |

| Predicted XlogP | -1.3 | uni.lu |

| Monoisotopic Mass | 200.15248 Da | uni.lu |

This table is interactive. Click on the headers to sort the data.

Overview of Research Trajectories for Novel Piperazine-Acetic Acid Derivatives

Research into piperazine-acetic acid derivatives is an active area of drug discovery, with scientists exploring various substitutions on both the piperazine ring and the acetic acid moiety to develop new therapeutic agents. Studies have shown that modifying the substituent on the fourth nitrogen of the piperazine ring can lead to compounds with a range of biological activities, including antimicrobial and anticancer effects. nih.gov

For instance, the synthesis of enantiomerically pure 3-substituted piperazine-2-acetic acid esters has been explored to create libraries of compounds with greater three-dimensional diversity for drug discovery. This highlights a research trajectory focused on exploring the stereochemistry of these scaffolds to enhance molecular recognition by biological targets. Furthermore, research into related 4-substituted piperazine derivatives has yielded compounds with potential applications as antifungal and antibacterial agents. researchgate.net The synthesis of thiazole-piperazine derivatives has also been investigated for their antinociceptive (pain-relieving) effects, demonstrating the broad therapeutic potential of this chemical space. mdpi.com These research efforts underscore the continued interest in piperazine-acetic acid derivatives as a versatile platform for the development of new drugs.

Properties

IUPAC Name |

2-(4-butan-2-ylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-9(2)12-6-4-11(5-7-12)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBLDIHNGVQSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373835 | |

| Record name | (4-sec-Butyl-piperazin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722491-34-1 | |

| Record name | 4-(1-Methylpropyl)-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=722491-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-sec-Butyl-piperazin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 722491-34-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Sec Butyl Piperazin 1 Yl Acetic Acid

Strategic Approaches to Piperazine (B1678402) Ring Construction

The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods for its construction have been reported. nih.govmdpi.comresearchgate.netresearchgate.net These strategies often start from simple, commercially available precursors.

One common approach involves the cyclization of 1,2-diamines with suitable dielectrophiles. For instance, chiral 1,2-diamines can be converted into 3-substituted piperazine-2-acetic acid esters in a five-step process. nih.gov This method highlights the use of readily available amino acids as starting materials to introduce chirality into the piperazine core. nih.govacs.org Another strategy involves the reaction of primary amines with nitrosoalkenes to form bis(oximinoalkyl)amines, which then undergo catalytic reductive cyclization to yield piperazines. nih.govmdpi.comresearchgate.net This method is versatile, allowing for the introduction of substituents on both the carbon and nitrogen atoms of the piperazine ring. nih.govmdpi.comresearchgate.net

Palladium-catalyzed reactions have also emerged as powerful tools for piperazine synthesis. For example, a palladium-catalyzed cyclization of propargyl carbonates with diamines provides a modular route to highly substituted piperazines with excellent stereochemical control. acs.orgorganic-chemistry.org Additionally, methods like the Buchwald-Hartwig and Ullmann-Goldberg reactions are employed for the N-arylation of piperazines, while reductive amination and nucleophilic substitution are common for N-alkylation. nih.govmdpi.com

More recent innovations include the use of stannyl (B1234572) amine protocol (SnAP) chemistry, which offers a convergent synthesis of piperazines from aldehydes. mdpi.com This method relies on the radical cyclization of stannane (B1208499) reagents with imines. mdpi.com The table below summarizes some of the key strategic approaches to constructing the piperazine ring.

| Synthetic Strategy | Key Reactants/Reagents | Advantages | Reference(s) |

| Cyclization of 1,2-diamines | 1,2-diamines, dielectrophiles | Access to chiral piperazines from amino acids. nih.govacs.org | nih.govacs.org |

| Reductive Cyclization of Dioximes | Primary amines, nitrosoalkenes | Versatile for C- and N-substitution. nih.govmdpi.comresearchgate.net | nih.govmdpi.comresearchgate.net |

| Palladium-Catalyzed Cyclization | Propargyl carbonates, diamines | High stereochemical control. acs.orgorganic-chemistry.org | acs.orgorganic-chemistry.org |

| Stannyl Amine Protocol (SnAP) | Aldehydes, stannane reagents | Convergent synthesis. mdpi.com | mdpi.com |

| N-Aryl/Alkyl Piperazine Formation | Piperazine, aryl/alkyl halides, aldehydes | Established methods for N-functionalization. nih.govmdpi.com | nih.govmdpi.com |

Formation of the Acetic Acid Side Chain and sec-Butyl Substitution Strategies

A direct approach to synthesizing (4-sec-Butyl-piperazin-1-yl)-acetic acid would involve the N-alkylation of piperazine with a sec-butyl group, followed by alkylation of the second nitrogen with an acetic acid equivalent.

The mono-N-alkylation of piperazine can be challenging due to the potential for dialkylation. researchgate.net To control this, one nitrogen is often protected with a group like tert-butyloxycarbonyl (Boc). researchgate.netijprajournal.com The free nitrogen can then be alkylated with a sec-butyl halide or by reductive amination with butan-2-one. researchgate.netnih.gov Following the introduction of the sec-butyl group, the protecting group is removed, and the second nitrogen is alkylated with a reagent such as ethyl bromoacetate (B1195939), followed by hydrolysis of the ester to yield the final carboxylic acid.

Alternatively, piperazine-1-acetic acid, a commercially available starting material, can be directly alkylated with a sec-butyl group. nih.gov This would typically be achieved through reductive amination with butan-2-one in the presence of a reducing agent like sodium triacetoxyborohydride.

Convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then joined together. In the context of this compound, a convergent approach might involve the synthesis of N-sec-butylpiperazine and its subsequent reaction with a C2 synthon that already contains the acetic acid moiety. This can be an efficient strategy for building complex molecules. organic-chemistry.orgnih.gov

Divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of different final products. For example, a protected piperazine derivative can serve as a scaffold. One nitrogen can be alkylated with a sec-butyl group, and then the protecting group on the other nitrogen can be removed and reacted with a variety of electrophiles to generate a library of compounds, including this compound and its amides or esters. This approach is particularly useful for generating structural analogs for structure-activity relationship (SAR) studies.

Derivatization and Structural Modification of the this compound Scaffold

The carboxylic acid and the secondary amine of the piperazine ring in this compound are key functional handles for further derivatization.

The carboxylic acid group can be readily converted to an amide via reaction with a variety of amines using standard peptide coupling reagents. organic-chemistry.orgresearchgate.net These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. nih.govnih.gov

The generation of a diverse library of amide analogs allows for the exploration of the chemical space around the core scaffold. This is a common strategy in medicinal chemistry to optimize the properties of a lead compound. The table below provides examples of common coupling reagents used in amidation reactions.

| Coupling Reagent | Additive(s) | Key Features | Reference(s) |

| N,N'-Dicyclohexylcarbodiimide (DCC) | HOBt, DMAP | Forms a urea (B33335) byproduct that can be difficult to remove. | nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, HOAt | Water-soluble urea byproduct, easier workup. | nih.gov |

| HATU, HBTU, TBTU | DIPEA, NMM | High efficiency, often used for difficult couplings. | |

| Boric Acid | Green and mild catalyst for amidation. | researchgate.net |

Esterification and Prodrug Design Considerations

Esterification of the carboxylic acid group is another common derivatization strategy. This can be achieved by reacting this compound with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents similar to those used for amidation.

Esterification is a key strategy in prodrug design. Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. By masking the polar carboxylic acid group with an ester, the lipophilicity of the molecule can be increased, which may improve its absorption and distribution characteristics. The ester can then be cleaved by esterases in the body to release the active carboxylic acid. The choice of the alcohol used for esterification can be tailored to control the rate of hydrolysis and the release profile of the active drug.

Systematic Modifications of the Piperazine Ring and sec-Butyl Moiety

The construction of the this compound molecule can be logically approached through the assembly of two key fragments: the 1-sec-butylpiperazine core and the acetic acid side chain. The systematic modifications primarily revolve around the formation of the N-C bond between the piperazine nitrogen and the sec-butyl group, and the subsequent N-alkylation to introduce the acetic acid moiety.

A prevalent strategy for synthesizing N-alkylated piperazines involves the direct alkylation of piperazine or its derivatives. For the synthesis of the crucial intermediate, 1-sec-butylpiperazine, a standard approach is the reductive amination of a primary amine with a ketone or aldehyde. In this case, the reaction would likely involve sec-butylamine (B1681703) and a protected form of piperazine, or a suitable precursor that can be cyclized to form the piperazine ring.

Once 1-sec-butylpiperazine is obtained, the acetic acid group is typically introduced via N-alkylation. A common and effective method for this transformation is the reaction of the secondary amine on the piperazine ring with a two-carbon electrophile, such as ethyl bromoacetate. nih.gov This reaction, usually carried out in the presence of a base to neutralize the hydrogen bromide byproduct, yields the corresponding ester, this compound ethyl ester. The final step is the hydrolysis of the ester to the carboxylic acid. This hydrolysis can be achieved under either acidic or basic conditions. libretexts.org Basic hydrolysis, often referred to as saponification, is generally preferred as it is an irreversible reaction that proceeds to completion. libretexts.org

The reaction conditions for these steps are critical to ensure high yields and purity. For instance, the alkylation with ethyl bromoacetate often employs a non-polar aprotic solvent and a suitable base, such as potassium carbonate. The subsequent hydrolysis of the ester is typically performed using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to isolate the carboxylic acid.

An alternative approach to constructing the piperazine ring system involves a one-pot, multi-component reaction. For example, an Ugi four-component reaction followed by Boc-deprotection, intramolecular cyclization, and reduction can provide enantiomerically pure 3-substituted piperazines. rsc.org While not directly applied to the title compound in the reviewed literature, this methodology highlights the potential for convergent and efficient syntheses of complex piperazine derivatives.

The nature of the substituent on the distal nitrogen of the piperazine ring can significantly impact the reactivity of the other nitrogen atom. Studies on the direct α-C–H lithiation of N-Boc-protected piperazines have shown that bulky substituents on the distal nitrogen, such as a tert-butyl group, can lead to better yields in subsequent functionalization reactions. beilstein-journals.org This suggests that the sec-butyl group in the target molecule could influence the reactivity of the piperazine ring in further chemical transformations.

Chiral Synthesis and Stereochemical Control of this compound

The this compound molecule possesses a chiral center within the sec-butyl group (at the C2 position of the butyl chain). This introduces the possibility of enantiomers, and therefore, the control of stereochemistry is a crucial aspect of its synthesis. Achieving enantiomeric purity can be approached in two main ways: by using an enantiomerically pure starting material or by resolving a racemic mixture.

The synthesis of enantiomerically pure 1-sec-butylpiperazine is a key step in obtaining the final compound in a specific stereoisomeric form. This can be achieved by starting with an enantiomerically pure form of sec-butylamine. Chiral amines like sec-butylamine can be resolved from their racemic mixtures using various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer. High-performance liquid chromatography (HPLC) on chiral stationary phases is another powerful method for the separation and analysis of chiral amines. yakhak.orgresearchgate.net

Once enantiomerically pure (R)- or (S)-1-sec-butylpiperazine is obtained, the subsequent alkylation with an achiral reagent like ethyl bromoacetate will proceed without affecting the existing stereocenter, thus yielding the corresponding enantiomer of this compound.

Alternatively, if the synthesis starts with racemic sec-butylamine, the final product, this compound, will also be a racemic mixture. The separation of these enantiomers can be performed at the final stage. Methods for the resolution of chiral carboxylic acids are well-established and often involve the formation of diastereomeric salts with a chiral base.

Furthermore, advanced asymmetric synthesis methodologies can be employed to control stereochemistry during the formation of the piperazine ring or its subsequent functionalization. For instance, asymmetric lithiation of N-Boc piperazines using a chiral ligand like (-)-sparteine (B7772259) has been shown to produce enantiomerically enriched α-substituted piperazines. researchgate.net While this specific method has been demonstrated for substitution on the carbon of the piperazine ring, it highlights the potential for stereoselective functionalization of the piperazine scaffold. The steric and electronic properties of the N-sec-butyl group could potentially influence the diastereoselectivity of such reactions.

The development of enantioselective synthetic routes to N-protected-α-substituted piperazines from readily available α-amino acids also presents a viable strategy for accessing chiral piperazine derivatives. rsc.org Such methods could potentially be adapted for the synthesis of the target compound with control over the stereochemistry.

Advanced Computational and Theoretical Investigations of 4 Sec Butyl Piperazin 1 Yl Acetic Acid and Its Analogs

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets and estimating the binding affinity of a ligand, such as (4-sec-Butyl-piperazin-1-yl)-acetic acid.

In silico docking studies on various piperazine (B1678402) derivatives have revealed key interactions that contribute to their binding affinity with a range of protein targets, including G-protein coupled receptors (GPCRs), kinases, and various enzymes. For a molecule like this compound, the primary interaction points would likely involve the piperazine ring, the sec-butyl group, and the acetic acid moiety.

A hypothetical docking study of this compound with a representative kinase, such as c-Met, might reveal interactions similar to those observed for other piperazine-containing inhibitors. The piperazine core could anchor the molecule in the binding pocket, while the acetic acid and sec-butyl groups explore and interact with adjacent regions, influencing selectivity and potency.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Functional Group of Ligand | Potential Interacting Residue (Amino Acid) | Type of Interaction |

| Piperazine Nitrogen | Aspartate (Asp), Glutamate (B1630785) (Glu) | Hydrogen Bond, Ionic |

| Piperazine Nitrogen | Serine (Ser), Threonine (Thr) | Hydrogen Bond |

| sec-Butyl Group | Leucine (Leu), Valine (Val), Isoleucine (Ile) | Hydrophobic |

| Acetic Acid (Carbonyl O) | Arginine (Arg), Lysine (B10760008) (Lys) | Hydrogen Bond |

| Acetic Acid (Hydroxyl OH) | Aspartate (Asp), Glutamate (Glu) | Hydrogen Bond |

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the structural motifs present in this compound, it could be screened against libraries of known biological targets. The piperazine scaffold is a common feature in many biologically active compounds, suggesting a broad range of potential targets. researchgate.net

For instance, piperazine derivatives have shown affinity for sigma receptors, histamine (B1213489) receptors, and various kinases. nih.govnih.gov A virtual screening campaign could involve docking this compound and a library of its virtual analogs against the crystal structures of these and other proteins. The results would be ranked based on docking scores, which estimate the binding free energy. High-ranking compounds would then be considered for further in vitro and in vivo testing. This approach accelerates the identification of lead compounds by narrowing down the number of molecules to be synthesized and tested. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Biological Performance

QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activity. These models are essential for predicting the activity of novel compounds and for guiding the optimization of lead structures.

To develop a QSAR model for a series of analogs of this compound, a set of molecular descriptors would first be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Commonly used descriptors in QSAR studies of piperazine derivatives include:

2D Descriptors: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and various constitutional and connectivity indices.

3D Descriptors: Molecular shape indices, solvent-accessible surface area, and descriptors derived from the 3D conformation of the molecule.

Once the descriptors are calculated for a training set of molecules with known biological activities (e.g., IC50 values), statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Artificial Neural Networks (ANN) are used to build the QSAR model. nih.gov For example, a study on aryl alkanol piperazine derivatives successfully developed 2D-QSAR models to understand the structural requirements for antidepressant activity. nih.gov

Table 2: Representative Molecular Descriptors for QSAR Modeling of Piperazine Analogs

| Descriptor Type | Example Descriptor | Information Encoded | Potential Impact on Activity |

| Electronic | Dipole Moment | Polarity and charge distribution | Influences electrostatic interactions |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Affects binding site fit |

| Hydrophobic | LogP | Lipophilicity | Governs membrane permeability and hydrophobic interactions |

| Topological | Wiener Index | Molecular branching | Relates to molecular shape and size |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability | Important for charge-transfer interactions |

A validated QSAR model can be a powerful predictive tool. By inputting the calculated descriptors for a novel, unsynthesized derivative of this compound, the model can estimate its biological activity. This allows for the in silico design and prioritization of new compounds with potentially improved potency and selectivity. The predictive power of a QSAR model is typically assessed by its performance on an external test set of compounds that were not used in the model development. A robust model will show a high correlation between the predicted and experimentally observed activities for the test set. nih.gov

For instance, if a QSAR model for a series of piperazine analogs targeting a specific kinase suggests that increased hydrophobicity at the 4-position of the piperazine ring is beneficial for activity, novel derivatives with larger alkyl or aryl substituents could be designed and prioritized for synthesis.

Pharmacophore Elucidation and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. nih.gov A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific target and elicit a biological response.

Based on a set of active piperazine analogs, a pharmacophore model could be generated for a hypothetical target of this compound. This model would likely consist of features such as:

A positive ionizable feature: Corresponding to the protonated nitrogen of the piperazine ring.

One or more hydrogen bond acceptors: From the other piperazine nitrogen and the carbonyl oxygen of the acetic acid.

A hydrogen bond donor: From the hydroxyl group of the acetic acid.

A hydrophobic feature: Representing the sec-butyl group.

This pharmacophore model serves multiple purposes in drug design. It can be used as a 3D query to screen large compound libraries for molecules that match the pharmacophore and are therefore likely to be active. Furthermore, it can guide the design of new derivatives by ensuring that any proposed structural modifications retain the essential pharmacophoric features. Studies on various piperazine-containing compounds have successfully utilized pharmacophore models to identify novel active molecules. nih.gov

Table 3: Hypothetical Pharmacophore Model for Analogs of this compound

| Pharmacophoric Feature | Corresponding Chemical Moiety | Importance for Binding |

| Positive Ionizable | Protonated Piperazine Nitrogen | Anchoring ionic interaction with the target |

| Hydrogen Bond Acceptor | Piperazine Nitrogen, Carbonyl Oxygen | Directional interactions with donor groups on the target |

| Hydrogen Bond Donor | Acetic Acid Hydroxyl Group | Directional interactions with acceptor groups on the target |

| Hydrophobic Center | sec-Butyl Group | Non-specific binding in hydrophobic pockets, contributes to affinity |

By integrating these advanced computational and theoretical approaches, researchers can effectively explore the chemical space around this compound, identify potential biological targets, and rationally design novel analogs with enhanced therapeutic potential.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of piperazine-containing molecules is of particular interest due to the flexibility of the six-membered piperazine ring. This ring typically adopts a chair conformation, which is its most stable form. However, it can also exist in other conformations like boat, half-chair, and twist-boat forms. nih.govresearchgate.net The presence and nature of substituents on the nitrogen atoms of the piperazine ring can significantly influence the energetic barriers for the interconversion between these conformations. researchgate.netrsc.org For instance, studies on N-acylated piperazines have shown that the rotation around the amide bond and the inversion of the piperazine ring are key dynamic processes. nih.govrsc.org

Conformational Preferences in Solution and Receptor Binding Sites

In solution, this compound is expected to exist as an ensemble of conformers in dynamic equilibrium. The piperazine ring will predominantly adopt a chair conformation. Due to the presence of two non-equivalent nitrogen atoms—one substituted with a sec-butyl group and the other with an acetic acid moiety—the chair conformers can exist with the substituents in either axial or equatorial positions. The large sec-butyl group is expected to have a strong preference for the equatorial position to minimize steric hindrance.

Nuclear Magnetic Resonance (NMR) spectroscopy studies on variously substituted piperazines have been instrumental in determining their conformational behavior in solution. nih.govrsc.orgbeilstein-journals.org Temperature-dependent NMR experiments on N-acylated piperazines have revealed the energy barriers associated with the interconversion of piperazine chair conformations, which are typically in the range of 56 to 80 kJ mol⁻¹. rsc.org These studies also highlight that the rotation around the N-C bond of an acyl group can be restricted, leading to distinct rotamers. nih.govrsc.org While the acetic acid moiety in this compound is not an amide, the principles of steric and electronic effects of substituents on the piperazine ring conformation remain relevant. For 2-substituted piperazines, the axial conformation has been found to be preferred in some cases, a preference that can be stabilized by intramolecular hydrogen bonding. nih.gov

Within a receptor binding site, the conformational preference of a ligand can be significantly different from that in solution. The specific interactions with amino acid residues in the binding pocket, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can stabilize a conformation that might be less populated in solution. nih.gov Molecular docking and MD simulations are powerful tools to predict these binding modes. For arylpiperazine derivatives, it has been shown that interactions with key residues, like aspartate in the 5-HT₂A receptor, are crucial for high-affinity binding. mdpi.com The flexibility of the piperazine ring and its substituents is often critical for achieving an optimal fit within the binding pocket. nih.gov

| Parameter | Finding | Method of Investigation |

| Predominant Conformation in Solution | Chair conformation of the piperazine ring. | NMR Spectroscopy nih.govrsc.org |

| Substituent Orientation | The bulky sec-butyl group is likely to prefer an equatorial position to minimize steric strain. | Inferred from steric principles and studies on N-alkyl substituted piperazines nih.gov |

| Conformational Interconversion | The piperazine ring undergoes chair-to-chair interconversion. | Temperature-Dependent NMR Spectroscopy rsc.org |

| Energy Barrier for Ring Inversion | Activation energy barriers (ΔG‡) for piperazine ring inversion are generally between 56 and 80 kJ mol⁻¹. rsc.org | Temperature-Dependent NMR Spectroscopy rsc.org |

| Binding Site Conformation | The conformation within a receptor is stabilized by specific ligand-receptor interactions and may differ from the solution conformation. | Molecular Docking and Molecular Dynamics Simulations nih.govmdpi.com |

Dynamics of Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how a ligand like this compound interacts with its biological target over time. These simulations can reveal the stability of the ligand-receptor complex, the key intermolecular interactions, and the conformational changes that occur in both the ligand and the protein upon binding.

The key interactions that are likely to govern the binding of this compound to a target receptor would involve:

Ionic Interactions: The carboxylate group of the acetic acid moiety can form strong ionic bonds or salt bridges with positively charged residues like lysine or arginine in the binding pocket.

Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxyl group can act as hydrogen bond acceptors, while the protonated piperazine nitrogen can be a hydrogen bond donor. rsc.org

Hydrophobic Interactions: The sec-butyl group provides a significant hydrophobic moiety that can interact favorably with nonpolar pockets within the receptor.

MD simulations can quantify the stability of these interactions over the simulation time, often on the nanosecond to microsecond timescale. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex. A stable complex will typically show low RMSD fluctuations after an initial equilibration period. researchgate.net

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target | Significance in Binding |

| Ionic/Electrostatic | Carboxylic acid (ionized) | Lysine, Arginine (positively charged) | Strong, anchoring interaction |

| Hydrogen Bonding | Piperazine nitrogens, Carboxylic acid oxygens | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine | Directional interactions contributing to specificity and affinity mdpi.com |

| Hydrophobic | sec-Butyl group | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | Contributes to binding affinity through the hydrophobic effect nih.gov |

| Van der Waals | Entire molecule | Complementary surfaces of the binding pocket | General non-specific attractive forces |

Comprehensive Biological and Pharmacological Characterization of 4 Sec Butyl Piperazin 1 Yl Acetic Acid Derivatives

Anticonvulsant Activity Profiling

The piperazine (B1678402) nucleus is a key pharmacophore in the development of central nervous system active agents, including those with anticonvulsant properties. Research into various substituted piperazine derivatives has revealed significant potential in the management of seizures, suggesting that (4-sec-Butyl-piperazin-1-yl)-acetic acid could serve as a valuable lead structure for novel anticonvulsant drugs.

In vitro Neuropharmacological Assays and Screening Models

In the quest for new antiepileptic drugs, a variety of in vitro models are employed to elucidate the potential mechanisms of action of novel compounds. For piperazine derivatives, several studies have pointed towards their interaction with key neurochemical systems involved in the generation and propagation of seizures.

One notable area of investigation is the modulation of excitatory amino acid receptors. For instance, dicarboxylic piperazine derivatives such as 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA) have been shown to block excitation at glutamate (B1630785) receptors. nih.gov These compounds have demonstrated preferential antagonism against α-kainate receptors, a subtype of ionotropic glutamate receptors. nih.gov The rank order of potency for these compounds against various excitatory amino acid agonists underscores their specific interaction with the glutamatergic system. nih.gov

Furthermore, studies on amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid, which share a similar structural motif, have indicated that their mechanism of action may involve the modulation of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov These findings suggest that piperazine-acetic acid derivatives could potentially exert their anticonvulsant effects through multiple mechanisms, including the attenuation of excitatory neurotransmission and direct modulation of ion channel function.

In vivo Epilepsy Models and Efficacy Assessment

The anticonvulsant potential of piperazine derivatives has been further substantiated through various in vivo models of epilepsy. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard screening models used to identify compounds with efficacy against generalized tonic-clonic and myoclonic seizures, respectively.

Several 1,4-substituted derivatives of piperazine have been evaluated in these models, with some compounds exhibiting promising activity. nih.gov For example, 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride (B599025) and 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride have shown notable anti-MES activity, with protective indices higher than the established antiepileptic drug, valproate. nih.gov

In studies involving dicarboxylic piperazine derivatives, both pCB-PzDA and pBB-PzDA provided protection against sound-induced seizures in DBA/2 mice following both intracerebroventricular and intraperitoneal administration. nih.gov This demonstrates their ability to cross the blood-brain barrier and exert a central anticonvulsant effect.

The following table summarizes the in vivo anticonvulsant activity of representative piperazine derivatives.

| Compound | Animal Model | Test | Protective Index (PI) | Reference |

| 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride | Rat | MES | > valproate | nih.gov |

| 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride | Mouse | MES | > valproate | nih.gov |

| 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid | DBA/2 Mice | Sound-induced seizures | - | nih.gov |

| 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid | DBA/2 Mice | Sound-induced seizures | - | nih.gov |

Antinociceptive and Analgesic Effects

The piperazine scaffold is also a common feature in many compounds developed for their analgesic properties. The structural versatility of piperazine allows for modifications that can target various pathways involved in pain perception.

Acute Pain Models and Underlying Mechanisms

Acute pain models are crucial for the initial screening and characterization of potential analgesic agents. The acetic acid-induced writhing test and the hot plate test are two of the most widely used models to assess peripheral and central antinociceptive activity, respectively.

A number of piperazine derivatives have demonstrated significant analgesic effects in these models. nih.gov For instance, esters of 1-substituted-4-(3'-phenyl-3'-hydroxypropyl)-piperazines have been shown to be biologically active and produce an analgesic effect in mice. nih.gov Thiazole-piperazine derivatives have also been found to prolong reaction times in the tail-clip and hot-plate tests, indicating centrally mediated antinociceptive activities. mdpi.com Furthermore, these compounds reduced the number of writhing behaviors in the acetic acid-induced writhing test, suggesting additional peripheral antinociceptive action. mdpi.com Mechanistic studies on some of these derivatives have indicated the involvement of the opioidergic system, as their antinociceptive effects were abolished by pre-treatment with naloxone. mdpi.com

Chronic Pain Pathways and Modulatory Actions

Chronic pain, particularly neuropathic and inflammatory pain, represents a significant therapeutic challenge. The formalin test, which has both an early (neurogenic) and a late (inflammatory) phase, is a valuable model for assessing activity against both acute and tonic pain.

Amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid have shown significant antinociceptive effects in the formalin test, as well as antiallodynic activity in an oxaliplatin-induced neuropathic pain model. nih.gov This suggests that such compounds can modulate the pathways involved in both inflammatory and neuropathic pain. The anti-inflammatory profile of some piperazine derivatives has also been demonstrated in the carrageenan-induced paw edema test, where they have been shown to reduce edema. nih.gov This anti-inflammatory action likely contributes to their analgesic effects in chronic pain states.

The table below presents data on the antinociceptive effects of selected piperazine derivatives in different pain models.

| Compound/Derivative Class | Pain Model | Effect | Potential Mechanism | Reference |

| Esters of 1-substituted-4-(3'-phenyl-3'-hydroxypropyl)-piperazines | Acetic acid-induced writhing, Hot plate | Analgesic | - | nih.gov |

| Thiazole-piperazine derivatives | Tail-clip, Hot plate, Acetic acid-induced writhing | Antinociceptive | Opioidergic system involvement | mdpi.com |

| Amides of 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid | Formalin test, Oxaliplatin-induced neuropathic pain | Antinociceptive, Antiallodynic | Modulation of inflammatory and neuropathic pain pathways | nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester | Carrageenan-induced paw edema | Anti-inflammatory | - | nih.gov |

Antimicrobial Spectrum Analysis

In addition to their effects on the central nervous system, piperazine derivatives have emerged as a promising class of antimicrobial agents. The piperazine ring is a versatile scaffold that can be functionalized to create compounds with broad-spectrum activity against a variety of pathogenic microorganisms.

Numerous studies have reported the synthesis and evaluation of piperazine derivatives against both bacterial and fungal strains. researchgate.netnih.gov These compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. researchgate.netnih.gov Antifungal activity has also been assessed against species like Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.net

The results of these studies indicate that many synthesized piperazine derivatives exhibit significant antimicrobial and antifungal properties. researchgate.net For example, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) showed significant antibacterial activity, particularly against Gram-negative strains. mdpi.com Some of these compounds also displayed noteworthy activity against Gram-positive bacteria and some fungi. mdpi.com The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. The following table provides a summary of the MIC values for selected piperazine derivatives against various microbial strains, as reported in the literature.

| Derivative Class | Microbial Strain | MIC (μg/mL) | Reference |

| N,N′-disubstituted piperazines with 1,3,4-thiadiazole | S. aureus | Varies | mdpi.com |

| N,N′-disubstituted piperazines with 1,3,4-thiadiazole | E. coli | Varies | mdpi.com |

| Substituted piperazine derivatives | S. aureus | Varies | nih.gov |

| Substituted piperazine derivatives | P. aeruginosa | Varies | nih.gov |

| Substituted piperazine derivatives | C. albicans | Varies | researchgate.net |

| Substituted piperazine derivatives | A. niger | Varies | researchgate.net |

Antibacterial Efficacy and Mechanistic Insights

Derivatives of piperazine have demonstrated notable antibacterial properties. While specific studies on the antibacterial efficacy of this compound derivatives are not extensively detailed in the reviewed literature, the broader class of piperazine-containing compounds has been shown to be effective against a range of bacterial strains. For instance, certain novel piperazine derivatives have exhibited good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. thieme-connect.com Some synthesized compounds showed antibacterial activity comparable to the standard drug streptomycin. thieme-connect.com

The mechanism of action for piperazine derivatives can vary. One area of investigation has been the inhibition of bacterial efflux pumps, which are proteins that expel antibiotics from the bacterial cell, contributing to resistance. The compound 1-(1-Naphthylmethyl)-piperazine, for example, has been studied as a putative efflux pump inhibitor. apjhs.com Furthermore, novel pleuromutilin (B8085454) derivatives incorporating a piperazine moiety have demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), acting in a time-dependent manner and exhibiting a concentration-dependent post-antibiotic effect. nih.gov These findings suggest that piperazine derivatives can interfere with crucial bacterial processes, leading to cell death.

Antifungal Properties and Targets

The antifungal potential of piperazine derivatives has also been a subject of investigation. researchgate.net Studies on various synthesized piperazine derivatives have shown significant antifungal properties against fungal strains like Aspergillus species. thieme-connect.comresearchgate.net However, activity can be species-dependent, with some derivatives showing no activity against Candida albicans. thieme-connect.com

The structural features of the piperazine derivatives play a crucial role in their antifungal activity. For example, novel bipyrazoles containing a piperazine spacer have been screened for their in vitro antifungal activities against Saccharomyces cerevisiae and Fusarium oxysporum f.sp albedinis, with some compounds showing considerable activity against the latter. benthamdirect.com The specific molecular targets for the antifungal action of most piperazine derivatives are not always fully elucidated but are an active area of research to understand their mechanisms.

Antimalarial Activity Evaluation

Piperazine and its derivatives have been identified as important scaffolds in the development of new antimalarial agents. humanjournals.comnih.gov The search for novel small molecules effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has led to the synthesis and evaluation of various piperazine-containing compounds. nih.govmdpi.com

Research has demonstrated that 4′-(Piperazin-1-yl)benzanilides, derived from a compound in the Malaria Box Project, exhibit broad-spectrum activity against plasmodia. nih.gov Furthermore, the screening of a library of piperazine-tethered thiazole (B1198619) compounds identified molecules with significant antiplasmodial activity against a chloroquine-resistant strain of P. falciparum (Dd2). mdpi.com One hit compound from this library demonstrated an antiplasmodial EC50 of 102 nM. mdpi.com These studies underscore the potential of the piperazine core in developing new and effective treatments for malaria.

Anticancer and Antiproliferative Potential

The piperazine scaffold is a common feature in many compounds developed for their anticancer and antiproliferative activities. researchgate.net

Cell Line Specific Cytotoxicity and Growth Inhibition Assays

A variety of piperazine derivatives have been synthesized and tested for their cytotoxic effects against numerous human cancer cell lines. For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity across a panel of liver, breast, colon, gastric, and endometrial cancer cell lines. nih.gov

The cytotoxic activity is often dose-dependent. In one study, certain dispiropiperazine derivatives were tested against a panel of 18 human cancer cell lines, with one compound showing IC50 values ranging from 0.63 to 13 µM. nih.gov Another study on piperazin-2-one-based structures found that some derivatives decreased the viability of the U251 glioblastoma cell line by more than 50% at a concentration of 50 µM. nih.gov

Interactive Table: Cytotoxicity of Select Piperazine Derivatives

| Compound Class | Cancer Cell Line | Activity | Reference |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B (Liver); MCF7, BT20, T47D, CAMA-1 (Breast); HCT-116 (Colon); KATO-3 (Gastric); MFE-296 (Endometrial) | Significant cell growth inhibitory activity | nih.gov |

| Dispiropiperazine derivative (SPOPP-3, 1) | Panel of 18 human cancer cell lines | IC50 values from 0.63 to 13 µM | nih.gov |

| Piperazin-2-one derivatives (4e and 6) | U251 (Glioblastoma) | >50% decrease in cell viability at 50 µM | nih.gov |

Apoptosis Induction and Cell Cycle Modulation Studies

Beyond general cytotoxicity, research has delved into the specific mechanisms by which piperazine derivatives induce cancer cell death, with apoptosis being a key area of focus. Novel β-elemene piperazine derivatives have been shown to induce apoptosis in human leukemia cells. nih.gov This process was linked to the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspase-8, a key enzyme in the apoptotic cascade. nih.gov

Cell cycle arrest is another important anticancer mechanism. A specific dispiropiperazine derivative was found to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov This arrest prevents the cancer cells from progressing through mitosis and dividing, ultimately leading to cell death. Further investigation confirmed the cell cycle arrest occurs in the M phase and that the compound also induces DNA damage and disrupts the mitotic spindle. nih.gov

Targeted Anticancer Mechanisms (e.g., Poly(ADP-ribose) Polymerase Inhibition)

More targeted anticancer strategies involving piperazine derivatives have also been explored. One of the most prominent examples is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. nih.govnih.gov PARP enzymes are crucial for DNA repair, and their inhibition can be particularly toxic to cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations—a concept known as synthetic lethality. nih.gov

Several PARP inhibitors that have reached the market for treating breast, ovarian, and prostate cancers feature a piperazine moiety. nih.gov For instance, the structure of the PARP inhibitor olaparib (B1684210) includes a piperazine group. nih.gov This part of the molecule is often solvent-exposed, allowing for modifications to develop next-generation therapies like proteolysis targeting chimeras (PROTACs), which aim to degrade the PARP-1 protein entirely rather than just inhibiting its enzymatic activity. nih.gov

Immunomodulatory and Anti-inflammatory Responses

The piperazine scaffold is a core component of various compounds investigated for their anti-inflammatory properties. While direct studies on the immunomodulatory and anti-inflammatory effects of this compound are not currently available, research on other piperazine derivatives suggests potential mechanisms of action.

For instance, the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) has demonstrated significant anti-inflammatory and anti-nociceptive effects. nih.gov In preclinical models, LQFM-008 reduced paw edema and decreased cell migration and protein exudation in carrageenan-induced pleurisy. nih.gov Another derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was found to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov These findings suggest that piperazine-containing compounds may exert their anti-inflammatory effects by modulating key inflammatory mediators. The presence of the piperazine ring is a common feature in compounds with these activities. nih.govscielo.org.mx

Table 1: Anti-inflammatory Activity of a Related Piperazine Derivative

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| LQFM-008 | Carrageenan-induced paw edema | Reduced edema at doses of 15 and 30 mg/kg. | nih.gov |

| LQFM-008 | Carrageenan-induced pleurisy | Reduced cell migration and protein exudation at 30 mg/kg. | nih.gov |

Note: This data is for related piperazine derivatives, not this compound.

Neuropsychiatric Applications

The piperazine nucleus is a key structural motif in many centrally acting agents, including those with antidepressant, anxiolytic, and antipsychotic properties.

Antidepressant and Anxiolytic Potential

Piperazine derivatives are well-represented in the pharmacopeia of antidepressant and anxiolytic medications. nih.gov Their mechanism of action is often attributed to their interaction with serotonergic systems, particularly the 5-HT1A receptor. nih.gov For example, the piperazine derivative tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104) has shown both anxiolytic and antidepressant-like effects in murine behavioral models. nih.gov These effects were found to be mediated by the serotonergic pathway. nih.gov Similarly, other novel arylpiperazine derivatives have demonstrated anxiolytic-like effects through their interaction with 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov

Another study on 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) pointed towards a serotonergic mechanism for its antidepressant-like effects. nih.gov The anxiolytic-like activity of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) was mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov Although no specific data exists for this compound, the prevalence of these activities in structurally similar compounds suggests it could be a candidate for investigation in this area.

Antipsychotic Efficacy and Receptor Interactions

Atypical antipsychotics often feature a piperazine ring, which contributes to their binding affinity for various neurotransmitter receptors. These drugs typically exhibit antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.gov The diverse receptor binding profiles of these agents, which can include adrenergic and histaminic receptors, contribute to their therapeutic effects and side-effect profiles. nih.gov

For instance, clozapine, a dibenzodiazepine, has a complex pharmacology that includes antagonism of dopamine D4, 5-HT2A, and other receptors. nih.gov Risperidone, a benzisoxazole derivative containing a piperidine (B6355638) ring (structurally related to piperazine), shows high affinity for both D2 and 5-HT2A receptors. nih.gov The investigation of N-heterocyclic substituted piperazine derivatives has shown that modifications to the piperazine ring can significantly impact affinity and selectivity for dopamine D3 receptors, which are also implicated in psychosis. nih.gov Given these established structure-activity relationships, it is plausible that this compound could interact with these key receptors, but this remains to be experimentally verified.

Table 2: Receptor Binding Profiles of Selected Atypical Antipsychotics with Piperazine or Related Moieties

| Drug | Primary Receptor Targets | Chemical Class |

|---|---|---|

| Clozapine | D4, 5-HT2A, α1-adrenergic, H1, M1 | Dibenzodiazepine |

| Risperidone | D2, 5-HT2A | Benzisoxazole derivative |

Note: This table provides examples of receptor interactions for known antipsychotics and is for illustrative purposes only.

Antiviral Activity Assessment (e.g., Human Immunodeficiency Virus Replication Inhibition)

The piperazine scaffold is a constituent of several classes of antiviral agents. While no direct antiviral data for this compound has been reported, related compounds have shown activity against HIV.

Research into piperazine derivatives has identified them as potential HIV-1 entry inhibitors. researchgate.net Some derivatives function as C-C Chemokine receptor 5 (CCR5) antagonists, preventing the virus from entering and infecting immune cells. researchgate.net The piperazine ring has been identified as a critical element in some pharmacophores, acting as a scaffold to correctly orient other functional groups for binding to viral proteins like gp120. nih.gov Furthermore, novel piperazine derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 replication, with some showing promise. nih.govnih.gov

In the context of other viruses, new 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs have demonstrated inhibitory effects against the Zika virus. nih.gov This highlights the broad potential of the piperazine chemical space in the development of antiviral therapeutics.

Elucidation of Molecular Mechanisms of Action for 4 Sec Butyl Piperazin 1 Yl Acetic Acid Derivatives

Receptor Binding Assays and Target Specificity Profiling

Piperazine (B1678402) derivatives are a well-established class of compounds known to interact with a variety of neurotransmitter receptors and ion channels. The specific substitutions on the piperazine ring play a crucial role in determining the affinity and selectivity for these targets.

Neurotransmitter Receptor Interactions (e.g., Dopamine (B1211576), Serotonin)

The interaction of piperazine derivatives with dopamine and serotonin (B10506) receptors is extensively documented. The nature of the substituent at the N4 position of the piperazine ring is a key determinant of receptor affinity and functional activity.

Dopamine Receptors:

Arylpiperazine derivatives are well-known ligands for dopamine D2 and D3 receptors. Structure-activity relationship (SAR) studies have shown that the nature of the aryl group and the linker to the piperazine nitrogen are critical for high-affinity binding nih.gov. While (4-sec-Butyl-piperazin-1-yl)-acetic acid lacks the typical aryl group found in high-affinity dopamine receptor ligands, the presence of the basic nitrogen in the piperazine ring is a common feature of many dopamine receptor binders. The sec-butyl group is a simple alkyl substituent, and SAR studies on N-alkyl piperazines have shown that the size and nature of the alkyl group can influence receptor affinity. Generally, larger and more complex substituents are favored for high affinity at D2/D3 receptors.

| Compound Class | Receptor Target | Typical Affinity (Ki) | Reference |

| Arylpiperazine Derivatives | Dopamine D2 | Low nM to µM | nih.gov |

| Arylpiperazine Derivatives | Dopamine D3 | Low nM to µM | nih.gov |

| N-Alkyl Piperazine Derivatives | Dopamine D2/D3 | Generally lower affinity than arylpiperazines | General knowledge |

Serotonin Receptors:

Similar to dopamine receptors, arylpiperazine derivatives are prominent ligands for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and the serotonin transporter (SERT) nih.govmdpi.commdpi.com. The affinity for these targets is also heavily influenced by the nature of the N4-substituent. For 4-alkyl-1-arylpiperazines, low nanomolar affinity for the 5-HT1A receptor has been observed ijrrjournal.com. The acetic acid moiety in the target compound introduces a polar group that could influence binding to the typically hydrophobic pockets of these receptors.

| Compound Class | Receptor Target | Typical Affinity (Ki) | Reference |

| Arylpiperazine Derivatives | 5-HT1A | Low nM to µM | mdpi.comijrrjournal.com |

| Arylpiperazine Derivatives | 5-HT2A | Low nM to µM | mdpi.com |

| Quipazine Derivatives | SERT | Nanomolar range | nih.gov |

Enzyme Inhibition Kinetics and Allosteric Modulation Studies

For example, piperazine-2-carboxylic acid derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission nih.gov. In these studies, the carboxylic acid functionality played a key role in binding to the enzyme's active site. The acetic acid group in this compound could potentially serve a similar role.

Furthermore, N,N'-disubstituted piperazines have been explored as inhibitors of enoyl-ACP reductase, an enzyme involved in bacterial fatty acid synthesis mdpi.com. The nature of the N-substituents was found to be important for the potency of these inhibitors mdpi.com.

| Enzyme Target | Inhibitor Class | Type of Inhibition | Potency (Ki or IC50) | Reference |

| Acetylcholinesterase (AChE) | Piperazine-2-carboxylic acid derivatives | Competitive | Low µM range (Ki) | nih.gov |

| Butyrylcholinesterase (BChE) | Piperazine-2-carboxylic acid derivatives | Competitive | Nanomolar to micromolar range (Ki) | nih.gov |

| Enoyl-ACP Reductase | N,N'-bis(1,3,4-thiadiazole) piperazines | Not specified | Good binding scores in docking studies | mdpi.com |

Cellular Signaling Pathway Perturbations and Transcriptomic Analysis

Piperazine derivatives have been shown to modulate various intracellular signaling pathways, often as a downstream consequence of their interaction with cell surface receptors. For instance, compounds that act on G-protein coupled receptors like dopamine and serotonin receptors will invariably trigger cascades involving second messengers and protein kinases.

Additionally, some piperazine-containing compounds have been shown to influence inflammatory pathways. For example, certain novel piperazine derivatives have demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide and tumor necrosis factor-alpha (TNF-α) nih.gov. This suggests a potential interaction with signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Transcriptomic analysis, which examines changes in gene expression, can provide a broad overview of the cellular response to a compound. While no specific transcriptomic data exists for this compound, studies on other pharmacologically active compounds, including some with piperazine-like structures, have revealed widespread changes in gene expression following treatment. These changes often relate to the compound's mechanism of action, off-target effects, and potential toxicity. For example, transcriptomic studies have been used to understand the mechanisms of drug-induced toxicity by identifying changes in gene expression profiles related to cellular stress and damage pathways.

In vivo Pharmacodynamic Biomarker Identification and Validation

The in vivo pharmacodynamic effects of piperazine derivatives are typically assessed by measuring physiological or behavioral changes that are linked to their mechanism of action. For compounds targeting the central nervous system, these can include effects on locomotor activity, body temperature, and performance in various behavioral models of neurological and psychiatric disorders.

For instance, the pharmacokinetics and pharmacodynamics of 4-aminopyridine, a potassium channel blocker, have been studied in guinea pigs, where its effects on heart rate, respiratory rate, and electrocorticogram (ECoG) were monitored nih.gov. While structurally different from the compound of interest, this illustrates the types of pharmacodynamic markers that can be employed.

For piperazine derivatives with activity at dopamine receptors, in vivo receptor occupancy studies using techniques like positron emission tomography (PET) can be used to establish the relationship between drug dosage, receptor binding, and clinical effects.

Due to the lack of preclinical or clinical studies on this compound, no specific in vivo pharmacodynamic biomarkers have been identified or validated for this compound. Any such studies would first require a thorough in vitro characterization to identify its primary molecular targets.

Pharmacokinetic and Biopharmaceutical Considerations for 4 Sec Butyl Piperazin 1 Yl Acetic Acid in Preclinical Research

Absorption and Distribution Profiling in Biological Systems

The absorption and distribution of piperazine-containing compounds are influenced by their physicochemical properties. Generally, piperazine (B1678402) itself is rapidly absorbed from the gastrointestinal tract nih.gov. For piperazine derivatives, the nature of the substituents on the piperazine ring plays a crucial role in their absorption and distribution characteristics.

Studies on various piperazine derivatives suggest that they are designed to interact with biological targets, which implies systemic absorption and distribution are necessary for their pharmacological activity researchgate.net. For instance, research on a specific piperazine derivative demonstrated its ability to modulate the pharmacokinetics of paclitaxel (B517696) by extending its absorption peak, indicating an influence on intestinal absorption processes, potentially through the inhibition of efflux transporters like P-glycoprotein (P-gp) nih.gov. The lipophilicity and ionization state of the sec-butyl group and the acetic acid moiety on (4-sec-Butyl-piperazin-1-yl)-acetic acid would be key determinants of its absorption and ability to cross biological membranes and distribute into various tissues. The basicity of the piperazine nitrogen atoms is also a significant factor, as it affects the compound's charge at physiological pH and its interaction with biological membranes and transporters researchgate.net.

Metabolic Pathways and Metabolite Identification

The metabolism of piperazine derivatives is primarily governed by cytochrome P450 (CYP) enzymes in the liver. In vitro studies with human liver microsomes have identified CYP2D6, CYP1A2, and CYP3A4 as the major isoenzymes involved in the metabolism of several piperazine analogues researchgate.net. The metabolic pathways for these compounds can be complex and may involve N-dealkylation, hydroxylation, and other oxidative reactions.

One notable metabolic pathway observed for a 1,3-disubstituted piperazine derivative involves a novel ring contraction to form an imidazoline (B1206853) structure researchgate.net. This process is initiated by a six-electron oxidation of the piperazine ring, leading to a reactive intermediate that can be trapped by glutathione. Subsequent enzymatic hydrolysis and internal aminolysis result in the contracted ring system researchgate.net. It is conceivable that this compound could undergo similar complex metabolic transformations. The sec-butyl group may also be subject to hydroxylation or other forms of oxidation. The identification of specific metabolites for this compound would require dedicated in vitro and in vivo studies.

Elimination Kinetics and Routes of Excretion

The elimination of piperazine and its derivatives occurs through both renal and hepatic pathways researchgate.net. Piperazine itself is largely excreted unchanged in the urine, with nearly 40% of an oral dose being eliminated within 24 hours nih.gov. The rate of excretion can, however, vary significantly among individuals drugfuture.com.

Potential for Drug-Drug Interactions

Given that piperazine derivatives are often substrates and inhibitors of CYP450 enzymes, there is a significant potential for drug-drug interactions researchgate.net. Co-administration of a piperazine derivative with other drugs that are metabolized by the same CYP isoenzymes (e.g., CYP2D6, CYP1A2, CYP3A4) could lead to altered plasma concentrations, potentially resulting in reduced efficacy or increased toxicity of either drug researchgate.net.

For example, studies on piperazine-based "party pills" have shown that these compounds can inhibit a range of CYP isoenzymes, including CYP2C19 and CYP2C9, in addition to the primary metabolizing enzymes researchgate.net. This broad inhibitory profile highlights the complex interaction potential of this class of compounds. Furthermore, piperazine itself is known to interact with several drugs, and its use is contraindicated in patients with liver or renal dysfunction, which could alter its clearance and increase the risk of adverse effects drugs.comdrugs.com. A piperazine derivative was also found to inhibit the P-gp transporter, which can affect the pharmacokinetics of co-administered P-gp substrates nih.gov.

Table 1: Examples of Potential Drug Interactions with Piperazine

| Interacting Drug/Class | Potential Effect on Piperazine or Co-administered Drug | Reference |

| Drugs metabolized by CYP2D6, CYP1A2, CYP3A4 | Altered metabolism and plasma concentrations | researchgate.net |

| P-glycoprotein substrates (e.g., paclitaxel) | Increased bioavailability and altered pharmacokinetics of the substrate | nih.gov |

| Amifampridine | Increased risk of seizures | drugs.com |

| Bupropion | Increased risk of seizures | drugs.com |

| Chlorpromazine | Enhanced adverse effects of chlorpromazine | drugfuture.comdrugs.com |

| Tramadol | Increased risk of seizures | drugs.com |

This table provides general examples for the piperazine class and is not specific to this compound.

In vitro and In vivo Toxicity Assessments (e.g., Hepatotoxicity, Cytotoxicity)

The toxicity profile of piperazine derivatives is varied and depends on the specific chemical structure. Some substituted piperazines have been shown to exhibit low cytotoxicity in vitro. For instance, a series of 1-(2-hydroxyethyl)piperazine derivatives were found to have low toxicity in human cells and were investigated for their radioprotective effects nih.govnih.gov.

In a study investigating the effect of a piperazine derivative on the pharmacokinetics of paclitaxel, the derivative's cytotoxicity was assessed using an SRB assay in cancer cell lines to ensure that the observed effects were due to P-gp inhibition rather than direct cell killing nih.gov. The acute oral toxicity of piperazine is considered low, with a median lethal dose (LD50) in rats reported to be around 2600 mg/kg bw industrialchemicals.gov.au. However, piperazine is classified as a skin corrosive and can cause severe skin burns and eye damage industrialchemicals.gov.au. It is also suspected of damaging fertility and the unborn child industrialchemicals.gov.au. Any preclinical development of this compound would necessitate a thorough toxicological evaluation, including assessments of cytotoxicity, hepatotoxicity, and other potential organ toxicities.

Table 2: Example of In Vitro Cytotoxicity Data for a Piperazine Derivative

| Cell Line | Assay | Endpoint | Result | Reference |

| P-gp overexpressing cancer cells | SRB Assay | IC50 of Daunomycin (a P-gp substrate) with and without piperazine derivative | The piperazine derivative decreased the IC50 of daunomycin, indicating reversal of P-gp mediated resistance. | nih.gov |

This table illustrates the type of data generated in toxicity assessments for a piperazine derivative and is not specific to this compound.

Future Perspectives and Therapeutic Horizon for 4 Sec Butyl Piperazin 1 Yl Acetic Acid Derived Agents

Rational Design of Next-Generation Analogues for Enhanced Efficacy and Safety

The rational design of new drug candidates is a methodical approach aimed at optimizing the therapeutic properties of a lead compound. For derivatives of (4-sec-Butyl-piperazin-1-yl)-acetic acid, this process would involve systematic modifications of its structure to enhance efficacy and minimize off-target effects. The piperazine (B1678402) moiety itself offers two nitrogen atoms that can be strategically substituted to modulate the molecule's pharmacokinetic and pharmacodynamic profiles. mdpi.comnih.gov

Computational methods, such as molecular docking, can further guide the design process by predicting how different analogues will interact with specific protein targets. nih.govresearchgate.net This in silico approach allows for the prioritization of compounds for synthesis, saving time and resources. The ultimate goal is to develop next-generation analogues with superior potency, selectivity, and a more favorable safety profile compared to existing treatments.

Exploration of Polypharmacology and Multi-Target Directed Ligands

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. researchgate.netjneonatalsurg.com The traditional "one target, one drug" approach has shown limited efficacy against such diseases. This has led to the rise of polypharmacology, an approach that involves designing single chemical entities that can modulate multiple targets simultaneously. nih.govnih.gov These are known as multi-target-directed ligands (MTDLs). researchgate.netjneonatalsurg.com

The piperazine scaffold is exceptionally well-suited for the development of MTDLs. researchgate.netresearchgate.net Its flexible yet constrained structure allows for the incorporation of different pharmacophoric elements that can interact with various biological targets. For example, derivatives of this compound could be designed to simultaneously inhibit key enzymes and receptors implicated in a specific disease. In the context of Alzheimer's disease, a single MTDL could potentially inhibit both acetylcholinesterase (AChE) and beta-amyloid aggregation. jneonatalsurg.comresearchgate.netnih.gov

The development of such MTDLs based on the this compound template could offer significant advantages over combination therapies, including improved patient compliance and a reduced risk of drug-drug interactions.

Translational Research from Bench to Clinic: Challenges and Opportunities

The journey of a promising compound from the laboratory to a clinically approved drug is a long and arduous process fraught with challenges. For agents derived from this compound, this translational research phase would involve extensive preclinical testing to evaluate their efficacy and safety in cellular and animal models.

A significant hurdle in drug development is predicting human clinical outcomes based on preclinical data. Piperazine-containing compounds have a proven track record, with many having successfully navigated the clinical trial process to become approved drugs for various conditions, including cancer and central nervous system disorders. nih.govresearchgate.netnih.gov This existing knowledge base provides a valuable resource for anticipating potential challenges and devising strategies to overcome them.

Key opportunities lie in the application of modern drug development tools. The use of biomarkers can help in patient selection and in monitoring the therapeutic response in clinical trials. Furthermore, innovative clinical trial designs, such as adaptive trials, can increase the efficiency of the development process. The well-established safety profile of the piperazine core in many existing drugs could also streamline the regulatory approval process for new derivatives. rsc.org

Development of this compound as a Core Template for Diversified Drug Discovery Programs